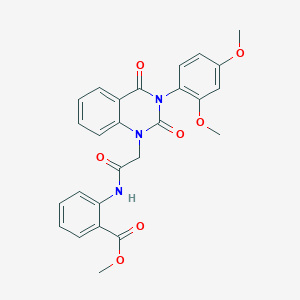

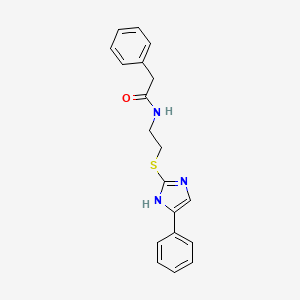

![molecular formula C19H21N5O3S B2754809 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 898624-80-1](/img/structure/B2754809.png)

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

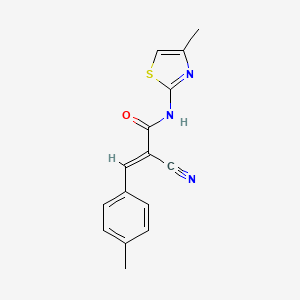

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide” is a chemical compound with the molecular formula C11H13N5OS . It contains a 1,2,4-triazole ring, which is known for its multidirectional biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,2,4-triazole derivatives have been synthesized by the reaction between 4- (substituted benzylidenamino)-5- (substituted phenoxymethyl)-2H-1,2,4-triazol-3 (4H)-thiones and chloroacetic acid containing a catalytic amount of pyridine .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The presence of the triazole ring is known to contribute to the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. These compounds are known to exhibit significant antibacterial activity . They can also undergo various reactions to form different heterocyclic compounds with various biological applications .Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.32 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Synthesis and Biological Activity

Studies have demonstrated the synthesis of various derivatives related to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide, focusing on their potential biological activities. For instance, derivatives of 1,2,4-triazole have shown significant synthetic and pharmacological potential, including antiexudative properties, which might suggest the compound's utility in developing new therapeutic agents with minimized toxicity (N. Chalenko et al., 2019). Additionally, antitumor activities have been evaluated in compounds bearing different heterocyclic rings, indicating the relevance of such structures in cancer research (L. Yurttaş et al., 2015).

Antimicrobial and Antiviral Studies

Compounds with similar core structures have been investigated for their antimicrobial and antiviral activities. For example, N-substituted sulfanilamide derivatives have undergone synthesis and characterization, revealing their potential antibacterial and antifungal properties (M. Lahtinen et al., 2014). This suggests that derivatives of the specified compound could also exhibit antimicrobial efficacy. Moreover, the synthesis and in vitro evaluation of antiviral and virucidal activity of novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus indicate the potential antiviral applications of related compounds (M. Wujec et al., 2011).

Neuropharmacological Applications

Further research into related compounds, like modafinil and its analogs, has explored their neuropharmacological applications, particularly in enhancing wakefulness and cognitive functions. These studies provide a basis for investigating the specified compound's potential effects on dopamine and norepinephrine transporters, which could contribute to the development of new nootropic agents (B. Madras et al., 2006).

Mechanism of Action

Future Directions

Compounds containing the 1,2,4-triazole ring are of significant interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in treating various diseases, as well as developing new synthesis methods .

properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-26-14-8-9-16(27-2)15(11-14)21-18(25)12-28-19-23-22-17(24(19)20)10-13-6-4-3-5-7-13/h3-9,11H,10,12,20H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVRQAJBAGUETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

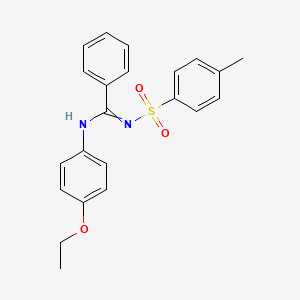

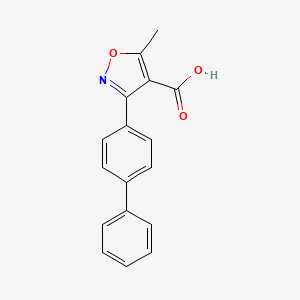

![(3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-iodophenyl)methanone](/img/structure/B2754728.png)

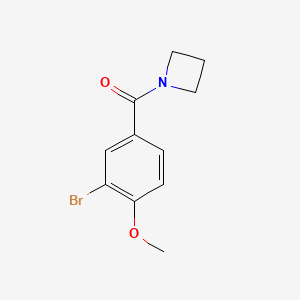

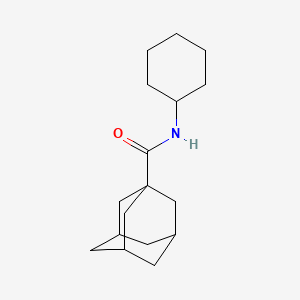

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)

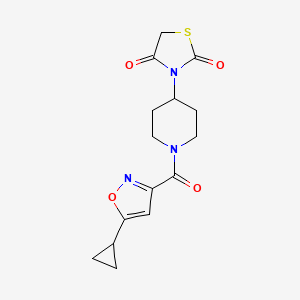

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B2754740.png)

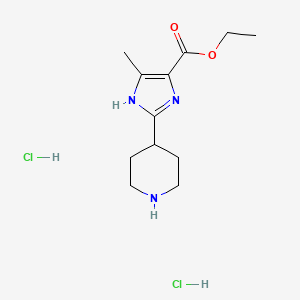

![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)